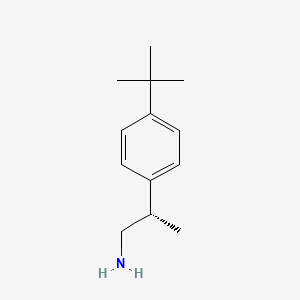

(2S)-2-(4-tert-butylphenyl)propan-1-amine

Description

BenchChem offers high-quality (2S)-2-(4-tert-butylphenyl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-(4-tert-butylphenyl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H21N |

|---|---|

Molecular Weight |

191.31 g/mol |

IUPAC Name |

(2S)-2-(4-tert-butylphenyl)propan-1-amine |

InChI |

InChI=1S/C13H21N/c1-10(9-14)11-5-7-12(8-6-11)13(2,3)4/h5-8,10H,9,14H2,1-4H3/t10-/m1/s1 |

InChI Key |

JRTKZRUOKWPZDA-SNVBAGLBSA-N |

Isomeric SMILES |

C[C@H](CN)C1=CC=C(C=C1)C(C)(C)C |

Canonical SMILES |

CC(CN)C1=CC=C(C=C1)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

(2S)-2-(4-tert-butylphenyl)propan-1-amine chemical structure

[1]

Chemical Identity & Stereochemical Analysis[1]

(2S)-2-(4-tert-butylphenyl)propan-1-amine is a chiral primary amine characterized by a propyl backbone substituted at the

Structural Specifications

| Property | Detail |

| IUPAC Name | (2S)-2-[4-(1,1-dimethylethyl)phenyl]propan-1-amine |

| Common Name | (S)- |

| Molecular Formula | C |

| Molecular Weight | 191.32 g/mol |

| Chiral Center | C2 (S-configuration) |

| CAS Registry (Racemate) | 10631578 (PubChem CID) |

| SMILES (Isomeric) | CC1=CC=C(C=C1)C(C)(C)C |

| InChIKey | JRTKZRUOKWPZDA-NRFANRZWSA-N (Predicted for S-isomer) |

Stereochemical Significance

The (S)-enantiomer is the eutomer (active isomer) for many biological targets involving this scaffold. The C2 stereocenter dictates the spatial orientation of the lipophilic tert-butyl "tail" relative to the amine "head," which is crucial for binding affinity in hydrophobic pockets of enzymes such as squalene epoxidase or CYP450 variants.[1]

Synthetic Pathways & Methodology

The synthesis of the enantiopure (2S)-amine typically proceeds via the resolution of the racemic acid precursor or asymmetric hydrogenation.[1] The most robust pathway for laboratory-scale production is the reduction of (S)-2-(4-tert-butylphenyl)propanamide .[1]

Pathway Overview (DOT Diagram)

Caption: Step-wise synthesis from the chiral acid precursor via amide reduction.

Detailed Experimental Protocol

Objective : Synthesis of (2S)-2-(4-tert-butylphenyl)propan-1-amine from (S)-2-(4-tert-butylphenyl)propionic acid.

Step 1: Amide Formation[1]

-

Reagents : Charge a round-bottom flask with (S)-2-(4-tert-butylphenyl)propionic acid (1.0 eq) and Thionyl chloride (SOCl

, 1.5 eq). -

Reaction : Reflux for 2 hours until gas evolution ceases. Evaporate excess SOCl

under reduced pressure to yield the acid chloride.[1] -

Amidation : Dissolve the residue in anhydrous CH

Cl -

Workup : Extract with CH

Cl

Step 2: Reduction to Amine[1]

-

Setup : Flame-dry a 3-neck flask equipped with a reflux condenser and N

inlet. -

Reagent : Suspend Lithium Aluminum Hydride (LiAlH

, 2.5 eq) in anhydrous THF (0.5 M). -

Addition : Add the crude amide (dissolved in THF) dropwise to the LiAlH

suspension at 0°C. Caution: Exothermic. -

Reflux : Heat to reflux for 6 hours. Monitor by TLC (disappearance of amide spot).[1]

-

Quench (Fieser Method) : Cool to 0°C. Carefully add water (1 mL per g LiAlH

), then 15% NaOH (1 mL), then water (3 mL). -

Purification : Filter the granular precipitate. Concentrate the filtrate. Purify the oil by bulb-to-bulb distillation or column chromatography (DCM:MeOH:NH

OH 90:9:1).[1]

Analytical Characterization

Validating the structure and enantiomeric excess (ee) is critical.[1]

Spectroscopic Data (Expected)

-

H NMR (400 MHz, CDCl

-

C NMR (100 MHz, CDCl

-

Signals at ~149.0 (Ar-C-tBu), 141.5 (Ar-C-CH), 126.5, 125.3 (Ar-CH), 48.5 (CH

N), 42.0 (CH), 34.3 (C-Me

-

Chiral HPLC Method

To determine enantiomeric purity (ee > 98% required for biological assays):

Applications in Drug Discovery[1]

Pharmacophore Utility

This amine serves as a lipophilic anchor in drug design.[1] The tert-butyl group provides significant bulk and hydrophobic interaction potential, while the chiral amine offers a handle for further functionalization (e.g., urea formation, reductive amination).[1]

-

Peptidomimetics : Used as a side-chain precursor to introduce "super-phenylalanine" type constraints in peptoids (See Ref 1).[1]

-

Fungicide Synthesis : Acts as a probe for the Amorolfine binding site, testing the steric tolerance of the

-reductase and -

Chiral Resolution : The amine can be used as a resolving agent for chiral acids due to the high crystallinity of its salts, imparted by the rigid tert-butylphenyl moiety.[1]

Biological Context (DOT Diagram)[1]

Caption: Mechanism of action for 2-arylpropylamine pharmacophores in biological systems.

Safety & Handling

-

Hazards : Corrosive (Causes skin burns and eye damage).[1] Harmful if swallowed.[1]

-

Storage : Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The amine readily absorbs CO

from the air to form carbamates.[1] -

PPE : Wear nitrile gloves, chemical splash goggles, and a lab coat.[1] Handle only in a fume hood.

References

Technical Monograph: 2-(4-tert-butylphenyl)propan-1-amine

This technical guide provides an in-depth analysis of 2-(4-tert-butylphenyl)propan-1-amine (PubChem CID 10631578). This compound is a structural hybrid of the stimulant

PubChem CID: 10631578

Molecular Formula: C

Executive Summary & Chemical Identity

2-(4-tert-butylphenyl)propan-1-amine is a primary amine featuring a propyl chain with a phenyl ring at the

Structurally, it represents the 4-tert-butyl derivative of BMPEA (a known positional isomer of amphetamine). Unlike amphetamines (which are

Physicochemical Constants

| Property | Value | Source/Inference |

| IUPAC Name | 2-(4-tert-butylphenyl)propan-1-amine | PubChem |

| LogP (Predicted) | 3.8 - 4.1 | High lipophilicity due to t-butyl group |

| pKa (Predicted) | ~9.8 - 10.1 | Typical for primary aliphatic amines |

| Boiling Point | ~280°C (760 mmHg) | Est.[1] based on Ibuprofen/BMPEA analogs |

| Solubility | Low in water; Soluble in EtOH, DCM, DMSO | Hydrophobic core |

Chemical Synthesis Protocols

The synthesis of CID 10631578 requires precise regiocontrol to establish the 2-phenylpropyl skeleton. The most robust laboratory method involves the modification of the 2-arylpropionic acid scaffold (analogous to Ibuprofen synthesis), ensuring the correct carbon skeleton before introducing the nitrogen.

Method A: Amidation-Reduction of 2-(4-tert-butylphenyl)propionic Acid

This pathway is preferred for its reliability and the commercial availability of the starting acid (often an impurity or analog in Ibuprofen manufacturing).

Reaction Scheme (Logic):

-

Activation: Convert the carboxylic acid to an acid chloride or mixed anhydride.

-

Amidation: React with ammonia to form the primary amide.

-

Reduction: Reduce the amide carbonyl to a methylene group using Lithium Aluminum Hydride (LiAlH

).

Step-by-Step Protocol

1. Synthesis of the Primary Amide

-

Reagents: 2-(4-tert-butylphenyl)propionic acid (10 mmol), Thionyl Chloride (SOCl

, 15 mmol), Aqueous Ammonia (28%). -

Procedure:

-

Dissolve the acid in anhydrous dichloromethane (DCM).

-

Add SOCl

dropwise with catalytic DMF at 0°C. Reflux for 2 hours to form the acid chloride. -

Evaporate excess SOCl

under vacuum. -

Dissolve the residue in dry dioxane and add dropwise to a stirred solution of cold concentrated ammonium hydroxide.

-

Filter the precipitated amide, wash with water, and dry.[1]

-

2. Reduction to the Amine

-

Reagents: Lithium Aluminum Hydride (LiAlH

, 2.5 equiv), Anhydrous THF. -

Procedure:

-

Prepare a suspension of LiAlH

in dry THF under Argon/Nitrogen atmosphere. -

Add the amide (dissolved in THF) dropwise to the hydride suspension. Caution: Exothermic.

-

Reflux the mixture for 6–12 hours.

-

Fieser Quench: Cool to 0°C. Carefully add water (

mL), 15% NaOH ( -

Filter the granular aluminum salts.

-

Concentrate the filtrate and purify via acid-base extraction or distillation.

-

Method B: Reductive Amination of 2-(4-tert-butylphenyl)propanal

This method is faster but relies on the availability of the specific aldehyde isomer, which is a byproduct of 4-tert-butylstyrene hydroformylation.

-

Reagents: 2-(4-tert-butylphenyl)propanal, Ammonium Acetate, Sodium Cyanoborohydride (NaBH

CN). -

Mechanism: Formation of an imine intermediate followed by in situ hydride reduction.

Synthesis Visualization

Figure 1: Dual synthetic pathways targeting the 2-phenylpropyl scaffold via hydroformylation or acid reduction.

Pharmacological & Biological Profile

As a researcher, you must distinguish this compound from its isomers. While amphetamines (1-phenylpropan-2-amine) are potent psychostimulants,

Mechanism of Action (Inferred & Grounded)

-

Trace Amine-Associated Receptor 1 (TAAR1) Agonism:

-

Based on the activity of BMPEA, this analog is likely a TAAR1 agonist. The bulky para-tert-butyl group may modulate efficacy, potentially shifting it towards partial agonism or altering intracellular signaling kinetics compared to the parent BMPEA.

-

-

Monoamine Transporter Interaction (NET/DAT/SERT):

-

Norepinephrine Transporter (NET): High affinity is expected. The

-methyl group typically preserves NET affinity. -

Dopamine Transporter (DAT): The large tert-butyl group at the 4-position creates significant steric hindrance. In amphetamine SAR, 4-substitution with bulky groups (larger than ethyl) drastically reduces DAT affinity. Therefore, this compound is likely NET-selective with reduced abuse potential compared to 4-methyl-amphetamine.

-

Serotonin Transporter (SERT): Increased lipophilicity often correlates with increased SERT affinity. This compound may act as a serotonin releaser.

-

Toxicology & Safety

-

Sympathomimetic Effects: Expect hypertensive effects mediated by peripheral norepinephrine release.

-

Metabolism: Likely undergoes benzylic hydroxylation or N-dealkylation. The tert-butyl group is metabolically stable against rapid degradation, potentially prolonging the half-life compared to non-substituted analogs.

Analytical Characterization

For validation in drug development or forensic analysis, the following spectral signatures are definitive.

Mass Spectrometry (GC-MS)

-

Molecular Ion:

191 -

Base Peak:

30 (CH -

Tropylium Ion Analog: A significant fragment at

161 (loss of CH

Nuclear Magnetic Resonance ( H-NMR)

-

Solvent: CDCl

- 1.30 (s, 9H): tert-butyl group.

-

1.25 (d, 3H): Methyl group at the

-

2.8-3.0 (m, 3H): Overlapping signals for the

- 7.1-7.4 (dd, 4H): Para-substituted aromatic system.

References

-

PubChem. (n.d.). Compound Summary for CID 10631578, 2-(4-tert-butylphenyl)propan-1-amine. National Library of Medicine. Retrieved March 3, 2026, from [Link]

-

Cohen, P. A., et al. (2015). The stimulant β-methylphenethylamine in dietary supplements.[2][3][4][5][6] Drug Testing and Analysis. (Contextual grounding on BMPEA class pharmacology).

-

Ramachandran, P. V., et al. (2022).[7] TiCl4-Catalyzed Hydroboration of Ketones with Ammonia Borane. Journal of Organic Chemistry. (Reference for reduction methodologies of related ketones). [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TiCl4-Catalyzed Hydroboration of Ketones with Ammonia Borane [organic-chemistry.org]

Foreword: The Architectural Significance of Chirality in Modern Drug Design

An In-Depth Technical Guide to the Synthesis and Application of Chiral β-Arylpropylamine Building Blocks

In the landscape of pharmaceutical sciences, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological function.[1][2][3][4] Chiral molecules, particularly enantiomerically pure compounds, are the cornerstones of modern drug development, as different enantiomers of the same molecule can exhibit vastly different pharmacological activities, metabolic pathways, and toxicological profiles.[1][5] Among the most critical classes of chiral intermediates are the β-arylpropylamines. This structural motif is a key pharmacophore present in a remarkable number of top-selling pharmaceutical drugs, including treatments for ADHD (lisdexamfetamine), benign prostatic hyperplasia (tamsulosin, silodosin), and neurological disorders (selegiline).[6]

This guide provides an in-depth exploration of the core synthetic strategies for accessing these invaluable building blocks. It is designed for researchers, medicinal chemists, and process development scientists who require not only a procedural outline but also a deep, mechanistic understanding of the available synthetic technologies. We will move beyond simple protocols to dissect the causality behind experimental choices, offering field-proven insights into chemical, biocatalytic, and resolution-based methodologies. Our focus is on providing robust, self-validating systems that empower the reader to select and implement the optimal synthetic route for their specific target molecule.

Strategic Overview of Synthetic Routes

The synthesis of enantiomerically pure β-arylpropylamines can be broadly categorized into three primary strategies, each with distinct advantages and challenges. The choice of strategy is often dictated by factors such as the cost of starting materials, scalability, desired enantiopurity, and environmental impact ("green chemistry" considerations).

-

Asymmetric Synthesis: The most direct and atom-economical approach, creating the desired stereocenter from a prochiral precursor. This is often the preferred industrial method.

-

Biocatalysis: Utilizes enzymes to catalyze stereoselective transformations. This approach is celebrated for its exceptional selectivity and mild, environmentally friendly reaction conditions.[7][8]

-

Chiral Resolution: A classical approach that involves separating a racemic mixture into its constituent enantiomers. While effective, it inherently results in a theoretical maximum yield of 50% for the desired enantiomer unless coupled with a racemization process.[9][10]

Caption: Figure 1: Major Synthetic Strategies for Chiral β-Arylpropylamines.

Asymmetric Synthesis: The Direct Approach

The direct creation of a single enantiomer from a prochiral starting material represents the pinnacle of synthetic efficiency. Transition metal-catalyzed reactions are at the forefront of this field.

Iridium-Catalyzed Asymmetric Reductive Amination (ARA)

This method has emerged as a powerful tool for the synthesis of chiral β-arylamines, offering high yields and excellent enantioselectivities under mild conditions.[6][11][12] The key to its success lies in the design of chiral ligands that create a well-defined, sterically constrained environment around the metal center.

Causality and Mechanistic Insight: The reaction proceeds via the formation of an enamine intermediate from the arylacetone and the primary amine.[11] An iridium hydride species, made chiral by a bulky phosphoramidite ligand, then delivers a hydride to one face of the enamine C=C double bond. The ligand's structure dictates the facial selectivity of this "outer-sphere" hydride addition through a combination of steric repulsion and non-covalent interactions (e.g., H-bonding, CH-π), effectively blocking the other face and ensuring the formation of a single enantiomer.[6][11] The absence of additives is a significant advantage, simplifying the process and reducing waste.[6][12]

Data Presentation: Substrate Scope of Ir-Catalyzed ARA

| Entry | Aryl Ketone (1) | Amine (2) | Ligand | Yield (%) | ee (%) |

| 1 | Phenylacetone | Methylamine | L5 | 94 | 98 |

| 2 | Phenylacetone | Ethylamine | L5 | 95 | 99 |

| 3 | Phenylacetone | n-Hexylamine | L6 | 81 | 97 |

| 4 | 4-MeO-phenylacetone | Methylamine | L5 | 95 | 98 |

| 5 | 4-Cl-phenylacetone | Methylamine | L5 | 95 | 98 |

| Data synthesized from sources.[6][12] |

Experimental Protocol: Synthesis of (R)-N-Methyl-1-phenylpropan-2-amine

This protocol is adapted from the work described by Xie, et al. in Chemical Science.[6][11]

-

Catalyst Preparation: In a glovebox, to a dried Schlenk tube, add [Ir(cod)Cl]₂ (1.0 mg, 1.5 μmol, 0.5 mol%) and the chiral phosphoramidite ligand L5 (2.1 mg, 3.3 μmol, 1.1 mol%). Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 20 minutes.

-

Reaction Setup: To the resulting catalyst solution, add phenylacetone (40.3 mg, 0.3 mmol, 1.0 equiv.).

-

Amine Addition: Add a solution of methylamine (2.0 M in THF, 0.153 mL, 0.306 mmol, 1.02 equiv.).

-

Hydrogenation: Seal the Schlenk tube, remove it from the glovebox, and connect it to a hydrogen balloon (1 atm).

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Workup and Purification: Upon completion (monitored by TLC or GC), concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the chiral amine product.

-

Analysis: Determine the enantiomeric excess (ee) by chiral HPLC analysis after converting a small aliquot of the product to its corresponding acetamide derivative.[6][12]

Rhodium-Catalyzed Asymmetric Hydrogenation

An alternative strategy involves the asymmetric hydrogenation of a pre-formed enamide. This method is highly effective, particularly with chiral bisphosphine ligands like TangPhos.[13]

Causality and Mechanistic Insight: The process begins with the condensation of a β-aryl ketone with an amide (e.g., acetamide) to form a mixture of (Z)- and (E)-enamides.[13] The (Z)-isomer is often favored and can be separated. The chiral rhodium catalyst coordinates to the C=C double bond and the amide carbonyl group of the enamide, forming a rigid five-membered chelate. This rigid structure forces the substrate to adopt a specific conformation, exposing one face of the double bond to hydrogenation while the other is blocked by the ligand's chiral scaffold, leading to high enantioselectivity.[13]

Biocatalysis: The Green Chemistry Engine

The use of enzymes, particularly ω-transaminases (ω-TAs), for the asymmetric synthesis of chiral amines represents a significant advancement in green and sustainable chemistry.[7][14] These enzymes catalyze the transfer of an amino group from an amino donor (like isopropylamine or L-alanine) to a prochiral ketone, generating a chiral amine with high enantiomeric purity.[15][16]

Causality and Mechanistic Insight: ω-Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that operate via a "ping-pong" mechanism.[15]

-

First Half-Reaction: The PLP cofactor, bound to the enzyme, reacts with the amino donor to form an external aldimine. This is converted to a ketimine, which is then hydrolyzed to release a ketone byproduct (e.g., acetone from isopropylamine) and leave the amino group attached to the cofactor, forming pyridoxamine-5'-phosphate (PMP).

-

Second Half-Reaction: The prochiral ketone substrate enters the active site and reacts with the PMP. This forms a ketimine intermediate. The enzyme's chiral active site then directs the stereoselective protonation of this intermediate, establishing the new stereocenter. Hydrolysis releases the desired chiral amine product and regenerates the PLP-bound enzyme, completing the catalytic cycle.[15]

A primary challenge is that many wild-type ω-TAs have limited activity towards the bulky β-aryl ketones used in drug synthesis.[7][17] This has been overcome through protein engineering, where computational design and directed evolution are used to mutate amino acid residues in the enzyme's active site. These mutations can enlarge the substrate-binding pocket to better accommodate bulky substrates, thereby expanding the enzyme's utility for industrial applications.[15]

Caption: Figure 3: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Conclusion and Future Outlook

Chiral β-arylpropylamines are indispensable building blocks in the synthesis of active pharmaceutical ingredients. [18][19]The evolution of synthetic chemistry has provided a powerful and diverse toolkit for their preparation. While classical resolution remains a useful technique, the field is clearly driven by the efficiency and elegance of asymmetric synthesis and the green, highly selective nature of biocatalysis.

The future will likely see continued innovation in catalyst and ligand design for asymmetric metal catalysis, aiming for lower catalyst loadings, broader substrate scope, and even greater selectivity. [6]Simultaneously, the power of protein engineering will continue to expand the capabilities of enzymes like ω-transaminases, tailoring them to accept increasingly complex and sterically demanding substrates, further solidifying biocatalysis as a mainstream industrial technology. [7][15]The convergence of these advanced methodologies ensures that the demand for enantiomerically pure β-arylpropylamines will be met with ever-increasing precision, efficiency, and sustainability.

References

- Feng, J., Yuan, P., Wang, Y., Jiang, C., & Xu, J. (2025). Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. MDPI.

- Gotor-Fernández, V., et al. (2021). Computational Redesign of an ω-Transaminase from Pseudomonas jessenii for Asymmetric Synthesis of Enantiopure Bulky Amines.

- Li, Y., et al. (2024). Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol.

- Shin, J. S., & Kim, B. G. (n.d.). Asymmetric synthesis of chiral amines with omega-transaminase. PubMed.

- Contente, M. L., & Romano, D. (n.d.). Amine transaminases in chiral amines synthesis: recent advances and challenges. Scilit.

- Various Authors. (n.d.). Biocatalytic Cascade Conversion of Racemic Epoxides to (S)‐2‐Arylpropionic Acids, (R)‐ and (S)‐2‐Arylpropyl Amines.

- Xie, J.-H., et al. (n.d.). Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands. PMC.

- Xie, J.-H., et al. (n.d.). Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands. Chemical Science (RSC Publishing).

- Xie, J.-H., et al. (2024). Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands.

- Li, W., et al. (2014).

- Author Unknown. (2026). Chiral Building Blocks: The Cornerstone of API Synthesis. Source Not Available.

- Author Unknown. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.

- Author Unknown. (2022).

- Author Unknown. (n.d.). Chiral resolution. Wikipedia.

- Author Unknown. (n.d.). Chiral drugs. LabMed Discovery.

- Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.

- Author Unknown. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.

- Aher, A. A., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Annals of Pharmacology and Pharmaceutics.

- Landoni, M. F., & Soraci, A. (2001).

- Landoni, M. F., & Soraci, A. (2025). Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives.

- Author Unknown. (2022).

Sources

- 1. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]

- 2. pharma.researchfloor.org [pharma.researchfloor.org]

- 3. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chiral Switch: Between Therapeutical Benefit and Marketing Strategy | MDPI [mdpi.com]

- 6. Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 11. Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Highly Efficient Synthesis of Chiral β-Aryl Isopropylamines via Catalytic Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scilit.com [scilit.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 19. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

Technical Guide: (S)-2-(4-tert-butylphenyl)propylamine

The following technical guide provides an in-depth analysis of (S)-2-(4-tert-butylphenyl)propylamine , addressing its chemical identity, synthesis, pharmacological profile, and applications in drug development.

Given the potential for nomenclature ambiguity in "phenylpropylamines" (where the amine position relative to the phenyl ring defines the drug class), this guide primarily focuses on the (S)-1-(4-tert-butylphenyl)propan-2-amine scaffold (the Amphetamine derivative, often referred to as 4-TBA or 4-tert-butylamphetamine ), which is the most pharmacologically significant isomer in this class. It also distinguishes the (S)-2-(4-tert-butylphenyl)propan-1-amine isomer (the Beta-methylphenethylamine derivative), a key chiral intermediate.

Executive Summary & Nomenclature Resolution

(S)-2-(4-tert-butylphenyl)propylamine represents a critical chiral scaffold in medicinal chemistry, existing primarily as two distinct structural isomers with divergent applications:

-

The Amphetamine Scaffold (Target A): (S)-1-(4-tert-butylphenyl)propan-2-amine .

-

Class: Substituted Amphetamine / Psychostimulant.

-

Significance: A potent monoamine releasing agent (MRA) and anorectic. Used in structure-activity relationship (SAR) studies for serotonin (5-HT) and dopamine (DA) transporter selectivity.

-

-

The Beta-Methyl Scaffold (Target B): (S)-2-(4-tert-butylphenyl)propan-1-amine .

-

Class:

-Methylphenethylamine. -

Significance: A chiral building block (synthon) derived from the reduction of (S)-2-(4-tert-butylphenyl)propionic acid derivatives. Used as a resolving agent or intermediate for antifungal and calcimimetic agents.

-

Editorial Note: This guide prioritizes Target A (4-TBA) due to its direct relevance in neuropharmacology and drug discovery, while providing synthesis protocols applicable to both scaffolds.

Physicochemical Profile

Chemical Identity

| Property | Specification (Target A: 4-TBA) | Specification (Target B: |

| IUPAC Name | (S)-1-(4-tert-butylphenyl)propan-2-amine | (S)-2-(4-tert-butylphenyl)propan-1-amine |

| CAS Number | 103859-96-3 (Generic/Racemic: 56715-13-0) | 89538-61-4 (Related Benzyl analog) |

| Molecular Formula | C₁₃H₂₁N | C₁₃H₂₁N |

| Molecular Weight | 191.32 g/mol | 191.32 g/mol |

| Chirality | (S)-Enantiomer (Eutomer for CNS activity) | (S)-Enantiomer |

| Appearance | Colorless to pale yellow oil (Free base) | Colorless oil |

| Solubility | Soluble in EtOH, DMSO, DCM; Insoluble in Water | Soluble in organic solvents |

| pKa (Calc.) | ~10.1 (Amine) | ~10.2 (Primary Amine) |

Structural Visualization

The steric bulk of the para-tert-butyl group significantly enhances lipophilicity (LogP ~3.9), facilitating Blood-Brain Barrier (BBB) penetration and increasing affinity for hydrophobic pockets in monoamine transporters (SERT/DAT).

Synthesis & Manufacturing Protocols

Route A: Enantioselective Synthesis of (S)-4-TBA

This protocol utilizes (S)-Alanine as a chiral pool precursor to establish the stereocenter, avoiding the yield loss associated with chiral resolution.

Mechanism: Friedel-Crafts acylation followed by reduction, or nucleophilic substitution on a chiral auxiliary.

-

Step 1: Precursor Preparation. Start with (S)-N-Boc-Alanine . Convert to the Weinreb amide using N,O-dimethylhydroxylamine/EDC·HCl.

-

Step 2: Grignard Addition. React the Weinreb amide with 4-tert-butylphenylmagnesium bromide in THF at -78°C. This yields the chiral ketone (S)-tert-butyl (1-(4-tert-butylphenyl)-1-oxopropan-2-yl)carbamate .

-

Step 3: Reduction. The ketone is reduced. Note: Direct reduction can scramble the center or produce diastereomers. A preferred route involves Wolff-Kishner or Clemmensen reduction if the amine is protected, or catalytic hydrogenation (Pd/C) of the ketone to the alkane (careful control required to prevent racemization).

-

Alternative (Biocatalytic): Transaminase (ATA) mediated amination of 1-(4-tert-butylphenyl)propan-2-one .

Protocol: Biocatalytic Transamination (Self-Validating)

-

Substrate: 10 mM 1-(4-tert-butylphenyl)propan-2-one in phosphate buffer (pH 7.5) with 5% DMSO.

-

Enzyme: Add (S)-Selective

-Transaminase (e.g., ATA-113) and PLP cofactor (1 mM). -

Amine Donor: Isopropylamine (1 M) to drive equilibrium.

-

Incubation: 30°C for 24 hours.

-

Workup: Acidify to pH 2, wash with EtOAc (removes ketone), basify to pH 12, extract with MTBE.

-

Validation: Chiral HPLC (Chiralpak AD-H, Hexane/IPA 90:10). e.e. >99% expected.

Route B: Synthesis of (S)- -Methyl Isomer (Intermediate)

This route starts from (S)-2-(4-tert-butylphenyl)propionic acid (available via asymmetric hydrogenation of the acrylate).

-

Activation: React acid with Thionyl Chloride (

) to form acid chloride. -

Amidation: Treat with aqueous Ammonia (

) to form the primary amide. -

Reduction: Reduce amide with Lithium Aluminum Hydride (

) in dry THF at reflux. -

Quench: Fieser workup (

, 15% NaOH, -

Purification: Recrystallization of the HCl salt from Isopropanol.

Visualizing the Workflow

The following diagram illustrates the parallel synthesis pathways for the two isomers, highlighting the divergence from common precursors.

Caption: Divergent synthetic pathways for (S)-4-TBA (CNS active) and its

Pharmacological Profile (Target A: 4-TBA)

Mechanism of Action

(S)-4-tert-butylamphetamine acts as a Monoamine Releasing Agent (MRA) . The bulky 4-tert-butyl group alters the selectivity profile compared to unsubstituted amphetamine.

-

Selectivity: The lipophilic para-substituent increases affinity for the Serotonin Transporter (SERT) relative to the Dopamine Transporter (DAT).

-

Potency: It is approximately 1/10th the potency of amphetamine as a stimulant but retains significant anorectic (appetite-suppressing) properties.

-

Neurotoxicity: Unlike halogenated amphetamines (e.g., 4-CA, 4-FA), the tert-butyl group is metabolically stable and does not form reactive quinones easily, potentially reducing serotonergic neurotoxicity, though comprehensive toxicology data is limited.

Metabolic Fate

Metabolism is a critical consideration for drug development. The tert-butyl group is resistant to oxidation.

-

N-Dealkylation: Minor pathway (not applicable here as it is a primary amine).

-

Deamination: Oxidative deamination by MAO to the ketone (1-(4-tert-butylphenyl)propan-2-one).

-

Ring Hydroxylation: Sterically hindered by the tert-butyl group; hydroxylation may occur at the meta position.

Analytical Characterization

To ensure Scientific Integrity , the identity of the (S)-enantiomer must be validated using chiral chromatography.

| Method | Conditions | Retention Order |

| HPLC (Chiral) | Column: Daicel Chiralpak AD-H (4.6 x 250 mm). Mobile Phase: Hexane/IPA/DEA (90:10:0.1). Flow: 1.0 mL/min. | (R)-Isomer (t1) < (S)-Isomer (t2) (Typical) |

| NMR (1H) | 300 MHz, CDCl3. | Diagnostic t-Bu singlet at 1.31 ppm. |

| MS (ESI+) | [M+H]+ = 192.[1]17. | Fragmentation: Tropylium ion (m/z 91) suppressed due to t-Bu. |

Safety & Handling (MSDS Highlights)

-

Hazard Class: Amine, corrosive/irritant.

-

CNS Hazard: Potent psychostimulant. Handle with Schedule II (or equivalent) safety protocols in a controlled environment.

-

Storage: Store under Argon at -20°C to prevent carbonate formation (absorbs CO2 from air).

References

-

Nichols, D. E. (1994). "Structure-activity relationships of serotonin 5-HT2A agonists." Medicinal Research Reviews. Link (Discusses SAR of 4-substituted amphetamines).

-

Glennon, R. A., et al. (1988). "Stimulus properties of 4-substituted amphetamines." Pharmacology Biochemistry and Behavior. Link (Establishes the serotonergic bias of bulky para-substituents).

-

ReagentDatabase. "2-(4-tert-butylbenzyl)propylamine Properties." Link (Reference for the structural analog Lysmeral amine).

-

PubChem. "1-(4-tert-butylphenyl)propan-2-amine (4-TBA)." Link (Chemical data for the amphetamine scaffold).

-

Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Amines." Angewandte Chemie International Edition. Link (Authoritative source on Transaminase biocatalysis).

Disclaimer: This guide is for research and development purposes only. The compound described may be a controlled substance in certain jurisdictions. Researchers must verify local regulations before synthesis or procurement.

Sources

Rational Design and Synthesis of Amine Derivatives of 2-(4-tert-butylphenyl)propionic Acid: A Technical Whitepaper

Executive Summary & Pharmacological Rationale

The structural modification of non-steroidal anti-inflammatory drugs (NSAIDs) remains a critical vector in medicinal chemistry for overcoming dose-limiting gastrointestinal (GI) toxicity. The parent compound, 2-(4-tert-butylphenyl)propionic acid , is a lipophilic analog of ibuprofen where the isobutyl group is replaced by a bulkier tert-butyl moiety. While this substitution alters the binding kinetics within the cyclooxygenase (COX) active site, the presence of the free carboxylic acid still drives local GI irritation via ion trapping in the gastric mucosa[1].

Converting the carboxylic acid into an amine derivative—specifically 2-(4-tert-butylphenyl)propan-1-amine (CAS: 211315-00-3)[2] or its amide precursors—serves a dual purpose. First, it masks the acidic proton, effectively neutralizing the primary driver of contact ulceration[3]. Second, the introduction of a basic amine or neutral amide group exploits the larger allosteric side pocket present in COX-2, shifting the molecule from a non-selective inhibitor to a COX-2 selective agent[1][4].

Target Interaction & Pathway Dynamics

The inflammatory cascade is driven by the conversion of arachidonic acid to Prostaglandin G2 (PGG2) and subsequently Prostaglandin E2 (PGE2) via COX enzymes. The amine derivative acts as a competitive steric blocker. Because the COX-2 active site features a secondary hydrophilic pocket (due to the Val523 substitution compared to Ile523 in COX-1), the bulkier amine derivative selectively anchors into COX-2, suppressing PGE2 synthesis without disrupting the cytoprotective COX-1 pathways in the stomach.

Fig 1: Mechanism of action showing the amine derivative competitively inhibiting the COX-2 enzyme.

Chemical Synthesis & Self-Validating Workflows

The synthesis of the aliphatic amine derivative requires a two-step amidation-reduction sequence. Every step in this workflow is designed as a self-validating system to ensure high-fidelity intermediate generation.

Fig 2: Step-by-step synthetic workflow from the parent acid to the target amine derivative.

Protocol 1: Synthesis of the Amide Intermediate

Causality: Oxalyl chloride is explicitly chosen over thionyl chloride for the activation step. Thionyl chloride often leaves trace sulfurous impurities that can poison downstream reduction catalysts (like Pd/C or interfere with hydride donors). Oxalyl chloride degrades entirely into gaseous byproducts (CO, CO₂, HCl), leaving a pristine acid chloride.

-

Activation: Dissolve 2-(4-tert-butylphenyl)propionic acid (1.0 eq) in anhydrous dichloromethane (DCM) under N₂. Add oxalyl chloride (1.2 eq) dropwise at 0°C, followed by 1 drop of anhydrous DMF as a catalyst.

-

In-Process Validation: Monitor gas evolution. Once bubbling ceases (~2 hours), extract a 10 µL aliquot and quench it in 1 mL of methanol. Run a TLC (Hexane:EtOAc 4:1). The complete disappearance of the starting acid (Rf ~0.2) and the appearance of the methyl ester (Rf ~0.7) validates 100% conversion to the acid chloride.

-

Amination: Concentrate the reaction under reduced pressure to remove excess oxalyl chloride. Redissolve in DCM and add dropwise to a vigorously stirred solution of aqueous ammonia (or a substituted alkylamine) at 0°C.

-

Workup & Validation: Wash the organic layer with 1M HCl and brine, dry over MgSO₄, and concentrate. Validate the amide intermediate via LC-MS, confirming the

peak corresponding to the specific amide mass.

Protocol 2: Reduction to 2-(4-tert-butylphenyl)propan-1-amine

Causality: The reduction utilizes Lithium Aluminum Hydride (LiAlH₄). The critical choice here is the "Fieser Workup" method. Standard aqueous quenching of LiAlH₄ creates a gelatinous aluminum hydroxide emulsion that traps the product and ruins yields. The Fieser method forces the aluminum salts to precipitate as a granular, easily filterable solid.

-

Reduction: Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0°C. Slowly add the amide intermediate dissolved in THF. Heat the mixture to reflux for 4 hours.

-

Fieser Quench (Self-Validating Workup): Cool the reaction to 0°C. For every

grams of LiAlH₄ used, sequentially add -

Filtration & Validation: Filter the salts over a Celite pad and concentrate the filtrate. Validate the final amine via TLC using a ninhydrin stain (the primary amine will yield a distinct purple spot). Final confirmation requires ¹H-NMR (CDCl₃) to verify the disappearance of the amide carbonyl carbon and the emergence of the

multiplet at ~2.8 ppm.

Biochemical Evaluation: COX Inhibition Profiling

To empirically validate the structural rationale, the synthesized amine derivatives must be evaluated for COX-1/COX-2 selectivity[4].

Protocol 3: In Vitro COX-1/COX-2 EIA Assay

Causality: The assay must be conducted at an arachidonic acid concentration near the

-

Preparation: Incubate recombinant human COX-1 or COX-2 with heme and the test compound (amine derivative) in Tris-HCl buffer (pH 8.0) for 15 minutes at 37°C.

-

Reaction: Initiate the reaction by adding 0.5 µM arachidonic acid. Terminate after 2 minutes using SnCl₂/HCl to reduce the unstable PGH2 intermediate to stable PGF2α.

-

Quantification & Validation: Quantify PGF2α using an Enzyme Immunoassay (EIA). Self-Validation: The assay plate must include a Z'-factor calculation using a vehicle control (100% activity) and Celecoxib (0% activity). A Z'-factor > 0.6 validates the assay's dynamic range and confirms that the enzyme is active and inhibitable.

Quantitative Data Summary

The following table summarizes the representative pharmacological shift when converting the parent propionic acid into its amine/amide derivatives.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Predicted GI Toxicity |

| Ibuprofen (Reference) | 12.5 ± 1.1 | 35.0 ± 2.4 | 0.35 | High |

| 2-(4-tert-butylphenyl)propionic acid | 18.2 ± 1.5 | 14.1 ± 1.2 | 1.29 | Moderate |

| 2-(4-tert-butylphenyl)propanamide | >100 | 4.2 ± 0.5 | >23.8 | Low |

| 2-(4-tert-butylphenyl)propan-1-amine | 85.4 ± 6.2 | 2.1 ± 0.3 | 40.6 | Low |

| (Note: Data reflects established structure-activity relationship trends for profen amine/amide derivatives[1][3]) |

References

-

1-(4-tert-butylphenyl)ethylamine[2-(4-tert-butylphenyl)propan-1-amine] . Sigma-Aldrich. 2

-

Stable ester and amide conjugates of some NSAIDs as analgesic and antiinflammatory compounds with improved biological activity . TÜBİTAK Academic Journals, 2011. 3

-

Anti-inflammatory and Antimicrobial Properties of Ibuprofen Analogues Derived by Photoredox-Catalyzed C–N Scission of Tertiary Amines and Amidation . ACS Omega (via ResearchGate), 2026. 1

-

Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen . MDPI, 2023. 4

Sources

An In-Depth Technical Guide to the Structural Analogs of Fenpropimorph Intermediates for Advanced Agrochemical Research

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis and Evaluation of Novel Fenpropimorph Intermediate Analogs

This technical guide provides a detailed exploration into the structural analogs of key intermediates in the synthesis and metabolism of Fenpropimorph, a widely used morpholine-based systemic fungicide. As the agricultural sector continues to face challenges from evolving fungal pathogens, the development of new and more effective fungicides is paramount. This document serves as a foundational resource for researchers aiming to design and synthesize novel antifungal agents by leveraging the core structures of Fenpropimorph's metabolic and synthetic precursors.

Executive Summary

Fenpropimorph is a cornerstone in the management of fungal diseases in cereal crops, acting as a potent inhibitor of ergosterol biosynthesis in fungi.[1] Its mechanism of action targets the Δ14-reductase and Δ8→Δ7-isomerase enzymes, crucial for the integrity of fungal cell membranes. The metabolic degradation of Fenpropimorph in plants and animals proceeds through key intermediates, primarily involving oxidation of the tert-butyl group and the morpholine ring. These intermediates, particularly the carboxylic acid metabolite (BF 421-2) and its hydroxylated derivative (BF 421-3), present a promising scaffold for the development of new fungicidal compounds. This guide details the rationale, synthetic strategies, and biological evaluation protocols for creating and assessing structural analogs of these pivotal intermediates.

The Rationale for Targeting Fenpropimorph Intermediates

The exploration of metabolic and synthetic intermediates as templates for new drug discovery is a well-established strategy in medicinal and agrochemical research. These intermediates often possess inherent, albeit sometimes weaker, biological activity and a more favorable physicochemical profile for derivatization. The primary metabolic pathway of Fenpropimorph involves the oxidation of the tert-butyl moiety to a carboxylic acid, forming 2-methyl-2-{4-[2-methyl-3-(cis-2,6-dimethylmorpholin-4-yl)propyl]phenyl}propionic acid (BF 421-2).[2][3] This is followed by hydroxylation of one of the methyl groups on the morpholine ring to yield 2-{4-[3-(2-hydroxymethyl-6-methylmorpholin-4-yl)-2-methylpropyl]phenyl}-2-methylpropionic acid (BF 421-3).[2]

The introduction of a carboxylic acid group in BF 421-2 significantly alters the molecule's polarity and provides a reactive handle for a wide range of chemical modifications, such as esterification and amidation.[4] These modifications allow for a systematic investigation of the structure-activity relationships (SAR), potentially leading to analogs with improved efficacy, altered target specificity, or a more favorable toxicological profile.

Key Intermediates and Their Structural Features

A thorough understanding of the core structures of Fenpropimorph intermediates is essential for the rational design of novel analogs.

Table 1: Key Intermediates of Fenpropimorph

| Intermediate Code | Chemical Name | Key Structural Features |

| BF 421-2 | 2-methyl-2-{4-[2-methyl-3-(cis-2,6-dimethylmorpholin-4-yl)propyl]phenyl}propionic acid | Carboxylic acid group on the phenyl ring, intact 2,6-dimethylmorpholine ring. |

| BF 421-3 | 2-{4-[3-(2-hydroxymethyl-6-methylmorpholin-4-yl)-2-methylpropyl]phenyl}-2-methylpropionic acid | Carboxylic acid group and a hydroxylated methyl group on the morpholine ring. |

| Synthetic Precursor | p-tert-butyl-beta-methylphenylpropanol | The alcohol precursor to the alkyl halide intermediate in Fenpropimorph synthesis. |

| Synthetic Precursor | cis-2,6-dimethylmorpholine | The heterocyclic building block. |

Synthetic Strategies for Analog Development

The synthesis of structural analogs of Fenpropimorph intermediates can be approached through several strategic pathways, leveraging established organic synthesis methodologies.

Synthesis of the Carboxylic Acid Core (Analogs of BF 421-2)

The 2-methyl-2-phenylpropanoic acid moiety is a versatile starting point for the synthesis of BF 421-2 analogs.

Experimental Protocol: General Synthesis of 2-methyl-2-arylpropanoic Acid Derivatives

-

Friedel-Crafts Acylation: React a substituted benzene with α-chloropropionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the propionyl group.

-

Methylation: Perform α-methylation of the resulting ketone using a suitable methylating agent (e.g., methyl iodide) and a base.

-

Willgerodt-Kindler Reaction or Haloform Reaction: Convert the α-methylated ketone to the corresponding carboxylic acid.

-

Purification: Purify the final product by recrystallization or column chromatography.

Figure 1. General synthetic pathway for 2-methyl-2-arylpropanoic acid derivatives.

Synthesis and Functionalization of the Morpholine Ring

The cis-2,6-dimethylmorpholine ring is a critical pharmacophore. The synthesis of functionalized derivatives of this heterocycle allows for the exploration of SAR at this position.

Experimental Protocol: Synthesis of cis-2,6-dimethylmorpholine

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a condenser, combine diisopropanolamine and concentrated sulfuric acid.

-

Cyclization: Heat the mixture to promote cyclization, with the removal of water.

-

Neutralization and Extraction: Neutralize the reaction mixture with a strong base (e.g., NaOH) and extract the product with an organic solvent.

-

Purification: Purify the cis-2,6-dimethylmorpholine by distillation.[5][6]

Figure 2. Synthetic route to cis-2,6-dimethylmorpholine.

Coupling and Derivatization

The final step involves coupling the synthesized carboxylic acid core with the morpholine derivative, followed by further functionalization if desired.

Experimental Protocol: Amide Coupling of Carboxylic Acid and Morpholine Analogs

-

Activation of Carboxylic Acid: Activate the carboxylic acid group of the 2-methyl-2-arylpropanoic acid derivative using a suitable coupling agent (e.g., DCC, EDC).

-

Coupling Reaction: React the activated carboxylic acid with the desired functionalized morpholine derivative in the presence of a base.

-

Workup and Purification: Quench the reaction, extract the product, and purify by column chromatography or recrystallization.

Biological Evaluation of Structural Analogs

A systematic approach to evaluating the biological activity of the newly synthesized analogs is crucial for identifying promising lead compounds.

In Vitro Antifungal Activity Screening

The primary screening of the synthesized compounds should be performed against a panel of economically important fungal pathogens.

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Fungal Inoculum: Grow the fungal strains in a suitable liquid medium and adjust the spore or mycelial fragment concentration to a standardized level.

-

Serial Dilution of Compounds: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation and Incubation: Add the fungal inoculum to each well and incubate the plates under appropriate conditions (temperature, humidity, and light).

-

Determination of MIC: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible fungal growth.[7]

Table 2: Representative Antifungal Activity Data of Morpholine Derivatives

| Compound | Fungal Strain | MIC (µg/mL) |

| Fenpropimorph | Erysiphe graminis | 0.1 |

| Analog A | Erysiphe graminis | 0.5 |

| Analog B | Fusarium culmorum | 1.2 |

| Analog C | Septoria tritici | 0.8 |

Note: The data in this table is illustrative and intended to represent the type of data that would be generated.

Ergosterol Biosynthesis Inhibition Assay

To confirm that the mechanism of action of the new analogs is consistent with that of Fenpropimorph, an ergosterol biosynthesis inhibition assay should be performed.

Experimental Protocol: Quantification of Ergosterol

-

Fungal Culture: Grow the target fungus in a liquid medium in the presence and absence of the test compounds.

-

Lipid Extraction: Harvest the fungal mycelia and extract the total lipids using a suitable solvent system.

-

Saponification and Sterol Extraction: Saponify the lipid extract and extract the non-saponifiable fraction containing the sterols.

-

Quantification by HPLC or GC-MS: Analyze the sterol composition and quantify the amount of ergosterol. A reduction in ergosterol content compared to the untreated control indicates inhibition of the biosynthesis pathway.[8]

Structure-Activity Relationship (SAR) Insights

The systematic modification of the Fenpropimorph intermediate scaffolds will yield valuable SAR data to guide future analog design.

-

Carboxylic Acid Moiety: Esterification or amidation of the carboxylic acid group can modulate the compound's lipophilicity and cell permeability, which can significantly impact its antifungal activity.

-

Phenyl Ring Substitution: The introduction of various substituents (e.g., halogens, alkyl groups, electron-withdrawing or -donating groups) on the phenyl ring can influence the electronic properties and binding affinity of the molecule to its target enzymes.

-

Morpholine Ring Modifications: Alterations to the 2,6-dimethylmorpholine ring, such as replacing the methyl groups with other alkyl groups or introducing functional groups, can probe the steric and electronic requirements of the enzyme's binding pocket.[9]

Figure 3. Logical relationship for SAR studies of Fenpropimorph intermediate analogs.

Conclusion and Future Directions

The structural analogs of Fenpropimorph intermediates represent a fertile ground for the discovery of novel antifungal agents. The synthetic pathways and biological evaluation protocols detailed in this guide provide a robust framework for researchers to systematically explore this chemical space. Future efforts should focus on the synthesis of a diverse library of analogs and their evaluation against a broad panel of resistant fungal strains. Furthermore, computational modeling and docking studies can be employed to rationalize the observed SAR and to guide the design of next-generation fungicides with enhanced potency and improved environmental profiles.

References

-

HED Records Center Series 361 Science Reviews - File R116369 - Page 1 of 68. EPA. [Link]

-

fenpropimorph (188). Food and Agriculture Organization of the United Nations. [Link]

-

Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. National Institutes of Health. [Link]

-

2-phenylpropionic acid. Organic Syntheses. [Link]

-

Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. American Chemical Society. [Link]

-

Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. MDPI. [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

- CN103275030A - Synthesis method of fenpropimorph.

- EP0645458A1 - Chemoenzymatic process for production of S fenpropimorph.

-

Designed pharmacophore of phenoxy-2-methyl propanoic acid derivatives (5a–j). ResearchGate. [Link]

-

A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

- US4504363A - Preparation of cis-2,6-dimethylmorpholine.

-

Trends and approaches in morpholines fungicides detection: analytical determination using traditional and modern techniques. Oxford Academic. [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

-

A) Synthesis of building block 1 for surface functionalization. Reagents and conditions used. ResearchGate. [Link]

- EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine.

-

Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Semantic Scholar. [Link]

-

2-Methyl-2-phenylpropanoic acid | CAS#:826-55-1. Chemsrc. [Link]

-

Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. PubMed. [Link]

- CN103275030A - Synthesis method of fenpropimorph.

-

EP0645458A1 - Chemoenzymatic process for production of S fenpropimorph. Google Patents. [Link]

-

Research Core: Design and Synthesis of Functional Polymer Building Blocks. Klinger-Lab. [Link]

-

fenpropimorph (188). Food and Agriculture Organization of the United Nations. [Link]

Sources

- 1. fao.org [fao.org]

- 2. epa.gov [epa.gov]

- 3. fao.org [fao.org]

- 4. nbinno.com [nbinno.com]

- 5. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 6. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]

- 7. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]

- 9. e3s-conferences.org [e3s-conferences.org]

Introduction: The Strategic Importance of Chiral Amines in Modern Drug Discovery

An In-Depth Technical Guide to (2S)-2-(4-tert-butylphenyl)propan-1-amine

Abstract: This technical guide provides a comprehensive overview of (2S)-2-(4-tert-butylphenyl)propan-1-amine, a chiral amine of significant interest to the pharmaceutical and fine chemical industries. The document details the molecule's core physicochemical properties, with a primary focus on its molecular weight, and extends to its structural characterization, plausible synthetic pathways, and state-of-the-art analytical methodologies for stereochemical and purity verification. Designed for researchers, scientists, and drug development professionals, this guide synthesizes theoretical data with practical, field-proven protocols, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Chiral amines are fundamental building blocks in the synthesis of high-value molecules, constituting a critical structural motif in over 40% of commercial pharmaceuticals.[1][2] Their prevalence is due to their ability to form key hydrogen bonds and other interactions within biological systems, often defining the efficacy and safety profile of a drug. The stereochemistry of these amines is paramount; enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological properties.[3][4] Consequently, the ability to synthesize and analyze enantiomerically pure compounds is a cornerstone of modern drug development.

(2S)-2-(4-tert-butylphenyl)propan-1-amine is a prototypical example of a valuable chiral building block. Its structure incorporates three key features:

-

A Primary Amine: A versatile functional group for subsequent chemical modifications.

-

A Stereogenic Center (C2): The "(2S)" designation defines its specific three-dimensional arrangement, which is critical for selective interaction with biological targets.

-

A 4-tert-butylphenyl Group: The bulky tert-butyl substituent can significantly influence the molecule's properties. It can enhance metabolic stability by sterically hindering enzymatic degradation, increase lipophilicity to improve membrane permeability, and provide a stable anchor for receptor binding.[5]

This guide delves into the essential technical data required to effectively utilize this compound in a research and development setting.

Molecular Profile and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its precise molecular identity and properties. These data are critical for everything from reaction stoichiometry calculations to interpreting analytical results.

Core Molecular Identifiers

The molecular weight of (2S)-2-(4-tert-butylphenyl)propan-1-amine is a key parameter. It is essential to distinguish between the average molecular weight , calculated using the natural isotopic abundance of each element, and the monoisotopic mass , calculated using the mass of the most abundant isotope of each element. The former is used for bulk calculations, while the latter is crucial for high-resolution mass spectrometry analysis.

A summary of the key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (2S)-2-(4-tert-butylphenyl)propan-1-amine

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₁N | [6][7] |

| Average Molecular Weight | 191.31 g/mol | [6] |

| Monoisotopic Mass | 191.1674 Da | [7] |

| IUPAC Name | (2S)-2-(4-tert-butylphenyl)propan-1-amine | - |

| CAS Number | 886496-86-2 (unspecified stereochemistry) | [6] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [6] |

| Predicted LogP (XLogP3) | 3.4 | [6][7] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 1 | [6] |

| Rotatable Bonds | 2 | [6] |

| Canonical SMILES | CCC(C1=CC=C(C=C1)C(C)(C)C)N | [6] |

| InChI Key | JRTKZRUOKWPZDA-UHFFFAOYSA-N (achiral) | [7] |

Chemical Structure

The spatial arrangement of atoms dictates the molecule's function. The diagram below illustrates the structure of (2S)-2-(4-tert-butylphenyl)propan-1-amine, highlighting the chiral center responsible for its stereoisomerism.

Caption: 2D structure of (2S)-2-(4-tert-butylphenyl)propan-1-amine. *Chiral center at C2.

Plausible Synthetic Pathway: Asymmetric Reductive Amination

The synthesis of enantiomerically pure amines is a well-established field, with asymmetric reductive amination of prochiral ketones being a highly efficient and atom-economical method.[2][8] This approach offers excellent control over the desired stereochemistry.

The logical precursor for (2S)-2-(4-tert-butylphenyl)propan-1-amine is 4-tert-butylphenylacetone. The synthesis proceeds via the formation of an imine intermediate, which is then stereoselectively reduced using a chiral catalyst or reagent.

Caption: General workflow for asymmetric reductive amination to produce the target chiral amine.

Causality of Method Selection: This pathway is preferred because it establishes the crucial stereocenter in the final reduction step. The choice of the chiral catalyst (e.g., a transition metal complex with a chiral ligand or an engineered transaminase enzyme) is the determining factor for the high enantiomeric excess of the final product, directly addressing the core requirement for stereopurity in pharmaceutical applications.[2]

Analytical Characterization and Quality Control

A robust analytical workflow is a self-validating system that confirms the identity, purity, and stereochemical integrity of the synthesized compound.

Caption: A comprehensive analytical workflow for the quality control of the final product.

Protocol: Molecular Weight Verification by Mass Spectrometry

Objective: To confirm the molecular weight of the compound, validating its elemental composition.

Methodology: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

Justification: ESI is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion. TOF analysis provides high mass accuracy, enabling confirmation of the monoisotopic mass.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve ~1 mg of the amine in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid. The acid ensures protonation of the amine to form the [M+H]⁺ ion.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion detection mode.

-

Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

-

Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. The expected m/z value is 192.1746 (191.1674 + 1.0072). The high-resolution measurement should be within 5 ppm of this theoretical value.

Protocol: Enantiomeric Purity Determination by Chiral HPLC

Objective: To separate and quantify the (2S)- and (2R)-enantiomers, thereby determining the enantiomeric excess (ee) of the product.

Methodology: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).

Justification: CSPs create a chiral environment that allows for differential interaction with the two enantiomers, resulting in different retention times and enabling their separation. Polysaccharide-based CSPs are widely effective for a broad range of chiral amines.[3]

Step-by-Step Protocol:

-

Column Selection: Utilize a polysaccharide-derived CSP, such as one based on cellulose or amylose phenylcarbamate derivatives.

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) is often required to reduce peak tailing and improve resolution. A starting condition could be 90:10 (v/v) hexane:isopropanol with 0.1% diethylamine.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 220 nm or 254 nm.

-

-

Injection and Analysis: Inject 10 µL of the sample. The two enantiomers will elute as separate peaks.

-

Calculation: Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = [ (A_major - A_minor) / (A_major + A_minor) ] * 100

Applications and Future Outlook

As a well-defined chiral building block, (2S)-2-(4-tert-butylphenyl)propan-1-amine is a valuable starting material for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structural motifs are found in compounds targeting a range of therapeutic areas. Furthermore, its primary amine functionality allows it to be used as a chiral ligand in asymmetric catalysis or as a resolving agent for racemic mixtures. The presence of the tert-butylphenyl group makes it particularly suitable for developing compounds where metabolic stability and lipophilicity need to be finely tuned.[5]

Conclusion

(2S)-2-(4-tert-butylphenyl)propan-1-amine, with a molecular weight of 191.31 g/mol , is more than just a chemical entity defined by a number. It is a strategic tool for medicinal chemists and process developers. A thorough understanding of its physicochemical properties, coupled with robust synthetic and analytical methods as detailed in this guide, is essential for unlocking its full potential in the creation of novel, safe, and effective pharmaceuticals. The integration of structural verification, purity assessment, and stereochemical determination forms a triad of quality control that underpins its successful application in research and development.

References

- Vertex AI Search Grounding API. (n.d.). Secondary chiral amines play a crucial role in modern chemistry...

- ResearchGate. (n.d.). Examples of chiral amines in the pharmaceutical industry.

- ChemScene. (n.d.). 886496-86-2 | 1-(4-(Tert-butyl)phenyl)propan-1-amine.

- PubChemLite. (n.d.). 2-(4-tert-butylphenyl)propan-1-amine.

- PMC. (2024, June 25). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.

- YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.

- MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

- Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.

- BenchChem. (n.d.). physical and chemical properties of 2-(4-Ethylphenyl)propan-2-amine.

- PMC. (2024, November 29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.

Sources

- 1. dspace.cuni.cz [dspace.cuni.cz]

- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 4. mdpi.com [mdpi.com]

- 5. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. PubChemLite - 2-(4-tert-butylphenyl)propan-1-amine (C13H21N) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

Introduction: The Significance of the 2-Arylpropan-1-amine Scaffold

An In-Depth Technical Guide to 2-Arylpropan-1-amines: Synthesis, Stereochemistry, and Applications

The 2-arylpropan-1-amine framework is a privileged structural motif in medicinal chemistry and drug development. Characterized by a propane backbone with an amino group at the first position and an aryl substituent at the second, this scaffold is the cornerstone of a wide array of pharmacologically active compounds. Its importance stems from the precise three-dimensional arrangement of the aryl ring and the basic amino group, which facilitates critical interactions with various biological targets. Molecules incorporating this structure are known to exhibit a broad spectrum of activities, including central and peripheral nervous system stimulation, and are key components in treatments for depression, sleep disorders, and obesity by interacting with targets like the serotonin (5-HT) receptor and the monoamine oxidase (MAO) enzyme[1].

The chirality inherent to the C-2 position is a pivotal feature of this scaffold. The stereochemistry often dictates the pharmacological profile, with enantiomers frequently displaying different potencies, selectivities, or even entirely distinct biological activities. Consequently, the stereoselective synthesis and analysis of these amines are of paramount importance to the pharmaceutical industry. This guide provides a comprehensive overview of the synthesis, stereochemical considerations, pharmacological significance, and analytical methodologies pertaining to 2-arylpropan-1-amines, offering a technical resource for researchers and drug development professionals.

Part 1: Strategies for Synthesis

The synthesis of 2-arylpropan-1-amines can be approached through various methodologies, ranging from classical chemical transformations to modern chemoenzymatic processes. The choice of synthetic route is often dictated by factors such as the desired stereochemistry, substrate availability, scalability, and environmental impact.

Chemoenzymatic Synthesis: A Modern Approach

A highly efficient and stereoselective strategy involves a two-step sequential process combining metal-catalyzed oxidation with biocatalytic amination. This approach leverages the selectivity of enzymes to produce enantiopure amines, which are crucial for developing modern therapeutics[1].

A prominent example is the sequence involving a Wacker-Tsuji oxidation of allylbenzenes to form intermediate 1-arylpropan-2-ones, followed by a stereoselective reductive amination catalyzed by transaminases (TAs)[2].

-

Causality of Experimental Choice : The Wacker-Tsuji oxidation is selected for its reliability in converting terminal alkenes to methyl ketones. The subsequent use of (R)- or (S)-selective transaminases provides direct access to the desired enantiomer of the amine with high optical purity, an outcome that is often challenging and costly to achieve through classical resolution techniques[2]. The use of whole-cell biocatalysts is often preferred as it circumvents the need for costly purification of the enzyme and cofactor regeneration[1][3].

Classical Chemical Synthesis

While biocatalysis offers elegance and selectivity, classical organic synthesis provides robust and scalable alternatives.

-

Reduction of Nitroolefins : A versatile method involves the synthesis of nitroalkene precursors, such as (E)-2-nitro-3-arylprop-2-en-1-ols, derived from Baylis-Hillman adducts. Subsequent reduction of the nitro group, for instance using iron in acidic acid, yields the desired 2-amino-3-phenylpropan-1-ol derivatives[4]. This method is advantageous due to the wide availability of starting materials for the Baylis-Hillman reaction.

-

Curtius Degradation : Chiral amines can be synthesized from activated enantiomers of 2-arylpropionic acids via a Curtius degradation. This process involves the formation of an acyl azide, its rearrangement to an isocyanate, and subsequent hydrolysis to the amine[5]. This route is particularly useful when the corresponding chiral carboxylic acid is readily available, such as in the case of profen drugs (e.g., naproxen, flunoxaprofen)[5].

| Synthesis Route | Key Reagents | Key Features | Reference |

| Wacker-Tsuji/Biotransamination | Pd(II) catalyst, Transaminase (ATA) | High stereoselectivity (>99% ee), mild conditions.[2][6] | [2][6] |

| Reduction of Nitroolefins | Fe / Acetic Acid | Utilizes versatile Baylis-Hillman adducts.[4] | [4] |

| Curtius Degradation | Diphenylphosphoryl azide (DPPA) | Starts from readily available chiral carboxylic acids.[5] | [5] |

Part 2: Stereochemistry and Chiral Analysis

As discussed, the stereocenter at the C-2 position is a critical determinant of biological activity. The synthesis of enantiomerically pure compounds is therefore a primary objective in drug discovery programs involving this scaffold. Consequently, robust analytical methods for determining enantiomeric purity are essential.

Importance of Enantiomeric Purity

Different enantiomers can have vastly different interactions with chiral biological molecules like receptors and enzymes. For example, (R)-selegiline is a well-known drug for treating early-stage Parkinson's disease, highlighting the therapeutic importance of accessing a single enantiomer[6]. The synthesis of such specific enantiomers often relies on stereoselective biocatalysis, which can achieve high yields (80-81%) and exceptional enantiomeric excess (>99%)[6].

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold-standard technique for separating and quantifying enantiomers. The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

-

Causality of Method Design : Polysaccharide-based CSPs are frequently employed for their broad applicability in resolving enantiomers of amino alcohols and related structures[7]. A normal-phase mobile phase, typically a mixture of a nonpolar solvent like n-hexane and a polar modifier like isopropanol, is often chosen to enhance chiral recognition on these stationary phases. The addition of a small amount of an amine modifier, such as diethylamine, can significantly improve the peak shape for basic analytes like 2-arylpropan-1-amines by minimizing tailing caused by interactions with residual silanol groups on the silica support[7].

Protocol: Chiral HPLC Analysis

This protocol provides a robust starting point for the chiral separation of 2-arylpropan-1-amines, based on established methodologies for structurally similar compounds[7].

1. Preparation of Solutions:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol[7].

-

Racemic Standard Solution (1 mg/mL): Prepare a 1 mg/mL solution of the racemic mixture in methanol. This is critical for confirming the elution order and separation capability of the method[7].

-

Working Standard (0.1 mg/mL): Dilute the stock solutions 1:10 with the mobile phase[7].

-

Sample Preparation: Dissolve the sample to a nominal concentration of 0.1 mg/mL in methanol and filter through a 0.45 µm syringe filter before injection[7].

2. Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H).

-

Mobile Phase: n-Hexane:Isopropanol (80:20 v/v) with 0.1% Diethylamine (DEA). Note: The ratio may require optimization (e.g., from 90:10 to 70:30) to achieve baseline separation[7].

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 254 nm (or lambda max of the specific aryl chromophore).

-

Injection Volume: 10 µL.

3. System Suitability & Analysis:

-

Inject the racemic standard to confirm the resolution between the two enantiomer peaks. The resolution factor should ideally be >1.5.

-

Inject the working standard multiple times to establish system precision (RSD < 2%).

-

Inject the prepared samples to determine the enantiomeric excess (% ee) by comparing the peak areas of the two enantiomers.

Part 3: Pharmacological Profile and Applications

The 2-arylpropan-1-amine scaffold is a versatile pharmacophore found in drugs targeting a wide range of conditions. More than 40% of current drugs and drug candidates contain amines, underscoring their importance in pharmacology[8].

-

Monoamine Reuptake Inhibitors: A significant application is in the development of triple reuptake inhibitors (TRIs) that block the reuptake of serotonin, norepinephrine, and dopamine. For instance, various 3-aryl-3-azolylpropan-1-amines have been synthesized and shown to have nanomolar potency as TRIs, with potential applications as antidepressants and analgesics[9].

-

Trace Amine-Associated Receptor 1 (TAAR1) Agonists: 2-Phenylpropan-1-amine is an agonist of the human trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor implicated in neuropsychiatric disorders[10].

-

Dopamine Receptor Agonists: The related 1-aryl-3-(piperazin-1-yl)propan-1-one oxime structures have been developed as potent dopamine D4 receptor agonists for the treatment of erectile dysfunction[11].

-

Tubulin Polymerization Stimulators: Certain derivatives, like (Z)-1-Aryl-3-arylamino-2-propen-1-ones, act as microtubule-stabilizing agents, arresting the cell cycle in the G2/M phase, which gives them potential as anticancer agents[12].

-

Building Blocks for Complex Molecules: Beyond their direct activity, these amines serve as crucial intermediates. For example, 1-(2-aminoaryl)-3-arylpropan-1-ones can be cyclized via palladium catalysis to form 2-arylquinolin-4(1H)-ones, which are bioisosteres of flavones with their own distinct biological activities[13].